6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidin-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C7H8N2O2 and a molecular weight of 152.2 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo and pyrimidine ring fused together. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Wissenschaftliche Forschungsanwendungen
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione interacts with RIPK1, inhibiting its activity . This inhibition is achieved by the compound binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction results in a potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemical Pathways
The inhibition of RIPK1 by 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound can effectively mitigate these conditions .
Result of Action
The result of the action of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1 .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, pyrrolopyrazine derivatives have exhibited kinase inhibitory activity .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is not clearly recognized . Similar compounds have shown to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Vorbereitungsmethoden
The synthesis of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones, followed by hydrolysis, decarboxylation, and dehydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione can be compared with other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
1H,5H-pyrrolo[2,3-f]indole: Synthesized through similar cyclization methods and studied for its unique chemical properties.
Pyrrolo[1,2-a]pyrazines: These compounds exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
The uniqueness of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various research fields.
Biologische Aktivität
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives
The synthesis of pyrrolo[1,2-c]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. A notable method involves the use of 2-aminonorbornene hydroxamic acids followed by microwave-assisted reactions to enhance yields and purity. The chirality of the products can be confirmed through X-ray crystallography, ensuring the correct configuration of synthesized compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives. For instance:
- Cell Line Studies : Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines such as HeLa and MDA-MB-231. The activity was measured by determining the IC50 values (the concentration required to inhibit cell growth by 50%) across different derivatives .
- Mechanism of Action : The compounds often target tyrosine kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. This targeting leads to altered cell cycle distributions and apoptosis in treated cells .
Analgesic and Sedative Effects
Research has also demonstrated analgesic and sedative properties for certain derivatives of pyrrolo[1,2-c]pyrimidine:
- Behavioral Tests : In animal models, compounds were tested using the "hot plate" and "writhing" tests to evaluate their analgesic effects. Some derivatives exhibited stronger analgesic activity than conventional analgesics like aspirin and morphine .
- Sedative Properties : The sedative effects were assessed through locomotor activity tests in mice, where significant reductions in activity were noted following administration of certain derivatives .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:
- Linker Length : Variations in the alkyl linker connecting different moieties have been shown to influence both analgesic and sedative properties significantly. Shortening the linker often resulted in enhanced biological activity .
- Functional Group Modifications : Substituents on the pyrrolo[1,2-c]pyrimidine core can dramatically affect solubility and metabolic stability. For example, introducing halogen groups has been associated with increased potency against specific cancer cell lines .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of pyrrolo[1,2-c]pyrimidine derivatives and evaluated their effects on HepG2 liver cancer cells. The results indicated that specific substitutions led to significant cytotoxicity with IC50 values ranging from 0.010 μM to >10 μM depending on the derivative .
Compound | IC50 (μM) | Mechanism |
---|---|---|
5l | 0.010 | Tyrosine kinase inhibition |
5h | 0.038 | Cell cycle arrest |
5k | 0.037 | Induction of apoptosis |
Case Study 2: Analgesic Properties
In another investigation focusing on analgesic properties, several new derivatives were tested for their efficacy in pain models. Two compounds demonstrated comparable effectiveness to morphine while exhibiting lower toxicity profiles .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-5-2-1-3-9(5)7(11)8-6/h4H,1-3H2,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXGCRJJPWXXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NC(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.